Adb-chminaca

Description

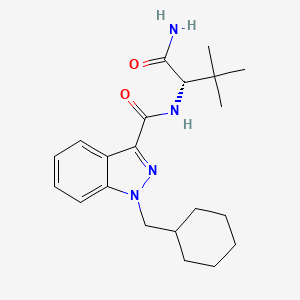

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCCSIUBHCZKOY-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009984 | |

| Record name | N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185887-13-1 | |

| Record name | ADB-CHMINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADB-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL4C60689M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Cannabinoid ADB-CHMINACA: A Technical Guide to Receptor Interaction and Functional Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-CHMINACA, a potent synthetic cannabinoid, has emerged as a compound of significant interest within the scientific community due to its high affinity for and efficacy at cannabinoid receptors. This technical guide provides an in-depth overview of the receptor binding affinity and functional activity of this compound, compiled from various in vitro studies. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of synthetic cannabinoids and their pharmacological effects. This document details the quantitative measures of this compound's interaction with cannabinoid receptors 1 (CB1) and 2 (CB2), outlines the experimental protocols for key assays, and visualizes the associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Receptor Interaction

The following tables summarize the key quantitative data on the binding affinity (Ki) and functional efficacy (EC50, Emax) of this compound at human CB1 and CB2 receptors. These values have been compiled from multiple independent studies to provide a comparative overview.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Ki (nM) | Reference |

| This compound | CB1 | 0.289 | [1] |

| This compound | CB1 | 0.78 | [2] |

| This compound | CB2 | 0.45 | [2] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Efficacy of this compound at Cannabinoid Receptors

| Assay | Receptor | EC50 (nM) | Emax (%) | Reference Compound | Reference |

| cAMP Inhibition | CB1 | 0.620 | Full agonist activity comparable to WIN55,212-2 | WIN55,212-2 | [3] |

| β-arrestin 2 Recruitment | CB1 | 1.49 | - | - | [4] |

| β-arrestin 2 Recruitment | CB2 | 2.2 | - | - | [4] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by a drug.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the receptor binding and functional activity of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

a. Materials:

-

Receptor Source: Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO-K1 or HEK293 cells).

-

Radioligand: [3H]CP55,940 (a high-affinity cannabinoid agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN55,212-2).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.

-

Wash Buffer: Typically 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

b. Workflow:

c. Detailed Steps:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, [3H]CP55,940, and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in G-protein signaling. Since CB1 and CB2 receptors are Gi/o-coupled, their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

a. Materials:

-

Cell Line: A cell line expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using ELISA, HTRF, or BRET).

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Test Compound: this compound.

-

Cell Culture Medium and reagents.

-

Plate reader capable of detecting the signal from the chosen assay kit.

b. Workflow:

c. Detailed Steps:

-

Cell Seeding: Seed the cells expressing the cannabinoid receptor into a 96-well plate and incubate overnight.

-

Compound Addition: The next day, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin.

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation can be determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, which is a key event in receptor desensitization and an alternative signaling pathway.

a. Materials:

-

Cell Line: A cell line co-expressing the human CB1 or CB2 receptor and a β-arrestin fusion protein (e.g., using the PathHunter® system).

-

Assay Reagents: Commercially available reagents for detecting β-arrestin recruitment (e.g., based on enzyme complementation).

-

Test Compound: this compound.

-

Cell Culture Medium and reagents.

-

Luminometer or other appropriate plate reader.

b. Workflow:

c. Detailed Steps:

-

Cell Seeding: Seed the engineered cells into a 384-well plate and incubate overnight.[5]

-

Compound Addition: Add serial dilutions of this compound to the wells.[5]

-

Incubation: Incubate the plate for approximately 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[5]

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate for about 60 minutes at room temperature.[5]

-

Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.[5]

Signaling Pathways

Activation of cannabinoid receptors by agonists like this compound initiates intracellular signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein Signaling Pathway

Upon agonist binding, CB1 and CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o), undergo a conformational change.[6] This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.[6][7] This pathway is central to many of the classic cannabinoid effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. izchem.com [izchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ecddrepository.org [ecddrepository.org]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physicochemical properties and solubility of ADB-CHMINACA

An In-depth Technical Guide on the Physicochemical Properties and Solubility of ADB-CHMINACA

Introduction

This compound, also known as MAB-CHMINACA, is a potent synthetic cannabinoid that belongs to the indazole-3-carboxamide class.[1] It is a potent agonist of the CB1 receptor, with a binding affinity (Ki) of 0.289 nM.[2] This compound was first described in a 2009 patent by Pfizer as a potential analgesic medication.[1][2] Since its emergence in the illicit drug market, it has been identified in various seized materials, often in herbal mixtures.[1] This guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white solid in its pure form.[1] Its chemical structure features an indazole core, a common feature in many synthetic cannabinoids.[1] The molecule contains a stereocenter, leading to the existence of (R) and (S) enantiomers.[1] The (S)-enantiomer is the one typically synthesized and encountered.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H30N4O2 | [1][2][3][4] |

| Molecular Weight | 370.49 g/mol | [1][2][3][4] |

| Melting Point | 141.5°C | [1][5] |

| Appearance | White solid | [1] |

| CAS Number (Racemate) | 1863065-92-2 | [1] |

| CAS Number ((S)-enantiomer) | 1185887-13-1 | [1] |

| IUPAC Name | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide | [4] |

Solubility

The solubility of this compound has been determined in various organic and aqueous solvents. It is poorly soluble in water but shows good solubility in several common organic solvents.[1][5]

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Poorly soluble | [1][5] |

| Dichloromethane (DCM) | Soluble | [1] |

| Methanol (MeOH) | Soluble | [1] |

| Ethanol | Approximately 1 mg/mL | [1][5] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [1][5] |

| Dimethylformamide (DMF) | 5 mg/mL | [1][5] |

Experimental Protocols

Detailed experimental protocols for the initial determination of the physicochemical properties of this compound are not extensively published. However, standard analytical techniques are employed for the characterization of synthetic cannabinoids.

Melting Point Determination

The melting point of a compound is a crucial physical property for its identification and purity assessment. A standard method for determining the melting point involves using a melting point apparatus.

-

Sample Preparation: A small amount of the purified this compound solid is placed into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow. The reported melting point for this compound is 141.5°C.[1]

Solubility Testing

Solubility is determined by adding a known amount of the solute (this compound) to a known volume of a solvent and observing the point at which no more solute dissolves.

-

Solvent Selection: A range of solvents, including water, alcohols, and polar aprotic solvents, are chosen.

-

Sample Preparation: A saturated solution of this compound is prepared in each solvent at a specific temperature (e.g., room temperature).

-

Quantification: The concentration of the dissolved this compound in the saturated solution is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides a quantitative measure of solubility (e.g., in mg/mL).

Structural Elucidation and Identification

A combination of spectroscopic techniques is used to confirm the chemical structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.[1][6]

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide and carbonyl groups.

Pharmacological Signaling Pathway

This compound is a potent full agonist at both the CB1 and CB2 cannabinoid receptors.[8] Its high affinity for the CB1 receptor is responsible for its psychoactive effects. The binding of this compound to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the modulation of various cellular processes.

Caption: Signaling pathway of this compound via the CB1 receptor.

Analytical Workflow

The detection and quantification of this compound in biological and seized samples typically involve chromatographic methods coupled with mass spectrometry. A general workflow for the analysis of this compound using LC-MS/MS is outlined below.

Caption: General workflow for the analysis of this compound by LC-MS/MS.

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C21H30N4O2 | CID 68894304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ecddrepository.org [ecddrepository.org]

- 6. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

The Early Discovery and Development of ADB-CHMINACA by Pfizer: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the initial synthesis, pharmacological characterization, and preclinical evaluation of the potent synthetic cannabinoid, ADB-CHMINACA, by Pfizer in 2009 as a potential analgesic agent.

Originally synthesized in 2009 by Pfizer scientists, this compound, chemically known as N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide, was part of a broader exploration of indazole derivatives as potential therapeutic agents. The primary goal of this research was the development of novel analgesics targeting the cannabinoid 1 (CB1) receptor. This document provides a detailed technical summary of the early discovery and development of this compound, based on publicly available patent information and subsequent scientific literature.

Pharmacological Profile

This compound is a potent and full agonist of the CB1 receptor.[1] Its high affinity for this receptor was a key characteristic identified during its initial screening. Subsequent independent analysis has confirmed its potent activity at both CB1 and CB2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound as reported in the original Pfizer patent and subsequent literature.

| Parameter | Receptor | Value | Source |

| Binding Affinity (Kᵢ) | Human CB1 | 0.289 nM | [1] |

| Functional Potency (EC₅₀) | Human CB1 | 0.1 - 5000 nM (range for series) | [2] |

Table 1: In Vitro Receptor Binding and Functional Potency of this compound.

Experimental Protocols

The following methodologies are representative of the assays likely employed by Pfizer in the initial characterization of this compound, based on the descriptions in their 2009 patent and standard practices in cannabinoid drug discovery at the time.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay was likely used to determine the binding affinity (Kᵢ) of this compound for the human CB1 receptor.

Objective: To measure the ability of this compound to displace a known radiolabeled cannabinoid ligand from the CB1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor.

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand.

-

Assay Buffer: Typically a Tris-based buffer containing bovine serum albumin (BSA) and protease inhibitors.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

A constant concentration of the radioligand is incubated with the CB1 receptor-expressing membranes in the assay buffer.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

GTPγS Binding Assay (Functional Assay)

This functional assay was likely used to determine the efficacy (EC₅₀) of this compound as a CB1 receptor agonist.

Objective: To measure the ability of this compound to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the CB1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

CB1 receptor-expressing membranes are incubated with a fixed concentration of GDP to ensure that G-proteins are in their inactive state.

-

Increasing concentrations of this compound are added to the membranes.

-

[³⁵S]GTPγS is added to the mixture. Agonist binding to the CB1 receptor promotes the exchange of GDP for GTP (or its non-hydrolyzable analog, [³⁵S]GTPγS) on the α-subunit of the G-protein.

-

The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined.

In Vivo Models of Analgesia

While specific in vivo data for this compound from Pfizer's initial studies are not publicly available, the following are standard preclinical models that would have been used to evaluate its analgesic potential.

Common Rodent Models for Pain:

-

Tail-flick and Hot Plate Tests (Thermal Pain): These models assess the response to acute thermal stimuli. An increase in the latency to withdraw the tail or lick a paw indicates an analgesic effect.

-

Formalin Test (Inflammatory Pain): Injection of formalin into the paw induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase). A reduction in licking and flinching behavior indicates analgesia.

-

Carrageenan-induced Paw Edema (Inflammatory Pain): Injection of carrageenan into the paw induces inflammation and hyperalgesia. Measurement of paw volume and withdrawal thresholds to mechanical stimuli are used to assess the anti-inflammatory and anti-hyperalgesic effects of the test compound.

-

Neuropathic Pain Models (e.g., Chronic Constriction Injury, Spared Nerve Injury): These models involve surgical nerve damage to mimic chronic neuropathic pain conditions. A reversal of the resulting mechanical allodynia and thermal hyperalgesia indicates an analgesic effect.

Visualizations

CB1 Receptor Signaling Pathway

References

The Neuropharmacological Profile of ADB-CHMINACA: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacological effects of the synthetic cannabinoid ADB-CHMINACA, as observed in various animal models. The information is curated to assist researchers in understanding its mechanism of action, behavioral implications, and physiological consequences, thereby guiding future research and drug development efforts.

Core Pharmacological Characteristics

This compound is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] Its high affinity and efficacy at these receptors, particularly the CB1 receptor, are significantly greater than that of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.[2] This potency underlies its profound effects on the central nervous system.

Receptor Binding and Functional Activity

This compound exhibits high binding affinity for the CB1 receptor, with reported Ki values ranging from 0.289 nM to 0.49 nM.[1][3] In functional assays, it demonstrates full agonism, effectively inhibiting the forskolin-stimulated release of cyclic adenosine monophosphate (cAMP) and promoting the recruitment of β-arrestin 2.[1] Its efficacy in these assays is comparable to that of the full agonist WIN55,212-2.[1]

Table 1: In Vitro Receptor Binding Affinity and Functional Efficacy of this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 0.289 nM - 0.49 nM | [1][3] |

| Functional Efficacy (cAMP inhibition EC50) | CB1 | 0.214 nM - 0.620 nM | [1] |

| Functional Efficacy (β-arrestin 2 recruitment EC50) | CB1 | Not explicitly quantified in the provided search results. | |

| Binding Affinity (Ki) | CB2 | Higher than CB1, but specific values for this compound are not detailed in the provided search results. Generally, related compounds show 1.7- to 12.6-fold higher affinity for CB2. | [4] |

| Functional Efficacy | CB2 | Full agonist | [1] |

Behavioral and Physiological Effects in Animal Models

Studies in rodents have revealed a range of behavioral and physiological effects induced by this compound, consistent with potent CB1 receptor activation. These effects are typically dose-dependent and can be reversed by CB1 receptor antagonists like rimonabant, confirming the primary mechanism of action.[1]

Locomotor Activity

This compound consistently produces a dose- and time-dependent decrease in locomotor activity in mice.[1][2][5] Suppression of activity can be observed within 10 minutes of administration, with the effect lasting from 40 to 80 minutes, depending on the dose.[1] Doses ranging from 0.1 to 1.0 mg/kg have been shown to significantly reduce movement.[1]

Drug Discrimination

In rats trained to discriminate Δ9-THC from a vehicle, this compound fully substitutes for the discriminative stimulus effects of Δ9-THC.[1][2] This indicates that this compound produces subjective effects similar to those of THC. An inverted U-shaped dose-effect curve is observed, with full substitution peaking at a dose of 0.18 mg/kg (i.p.), while higher doses can lead to a decrease in responding.[1] The ED50 for this effect has been reported as 0.07 mg/kg.[1]

Other Cannabinoid Tetrad Effects

In addition to locomotor suppression, this compound and related compounds have been shown to induce other classic cannabinoid effects in mice, including antinociception (pain relief), hypothermia (decreased body temperature), and catalepsy.[4][6] For instance, at a dose of 0.5 mg/kg, the related compound ADB-BINACA induced hypothermia within 30 minutes, with a peak temperature reduction of 2.14°C, which returned to baseline within an hour.[5]

Table 2: In Vivo Behavioral and Physiological Effects of this compound in Rodents

| Effect | Animal Model | Dose Range | Key Findings | Reference |

| Locomotor Activity | Mice (Swiss-Webster) | 0.1 - 1.0 mg/kg (i.p.) | Dose- and time-dependent decrease in activity. Onset within 10 min, duration 40-80 min. | [1] |

| Drug Discrimination | Rats (Sprague-Dawley) | 0.025 - 0.25 mg/kg (i.p.) | Full substitution for Δ9-THC. ED50 = 0.07 mg/kg. Inverted U-shaped dose-response curve. | [1] |

| Hypothermia | Mice | 0.5 mg/kg (i.p.) (data for related ADB-BINACA) | Peak temperature reduction of 2.14°C within 30 minutes. | [5] |

| Antinociception | Mice | Not explicitly quantified for this compound in the provided search results. | Generally produced by related synthetic cannabinoids. | [4][6] |

| Catalepsy | Mice | Not explicitly quantified for this compound in the provided search results. | Generally produced by related synthetic cannabinoids. | [4][6] |

Signaling Pathways of this compound

As a potent CB1 receptor agonist, this compound initiates intracellular signaling cascades typical of this G-protein coupled receptor (GPCR). The primary pathway involves the activation of the inhibitory G-protein, Gαi.

Caption: Canonical signaling pathway of this compound at the CB1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments investigating the effects of this compound.

Locomotor Activity Assessment

This experiment quantifies the effect of this compound on spontaneous movement in an open field.

Caption: Workflow for assessing locomotor activity in mice.

Detailed Methodology:

-

Animals: Male Swiss-Webster mice are commonly used.[1]

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Habituation: Prior to testing, mice are habituated to the experimental room for at least 30 minutes.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 1.0 mg/kg.[1] A control group receives the vehicle alone.

-

Apparatus: A standard open-field arena equipped with infrared beams or video tracking software is used to monitor and record locomotor activity.

-

Procedure: Immediately after injection, the mouse is placed in the center of the open-field arena. Locomotor activity (e.g., distance traveled, horizontal and vertical movements) is recorded for a specified period, typically 40 to 80 minutes.[1]

-

Data Analysis: The data is analyzed in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Statistical analysis (e.g., ANOVA) is used to compare the drug-treated groups to the vehicle control group.

Drug Discrimination Assay

This assay is used to determine if a novel compound produces subjective effects similar to a known drug of abuse.

Caption: Workflow for the drug discrimination assay in rats.

Detailed Methodology:

-

Animals: Male Sprague-Dawley rats are typically used.[1]

-

Apparatus: A standard two-lever operant conditioning chamber is used.

-

Training: Rats are trained to discriminate between intraperitoneal injections of Δ9-THC (e.g., 3 mg/kg) and vehicle.[1] Following a Δ9-THC injection, responses on one lever (the "drug lever") are reinforced with food pellets, while responses on the other lever (the "vehicle lever") are not. On days when the vehicle is administered, only responses on the vehicle lever are reinforced. Training continues until the rats reliably respond on the correct lever.

-

Testing: Once training criteria are met, test sessions are conducted. On test days, rats are administered a dose of this compound (e.g., 0.025 to 0.25 mg/kg, i.p.), and responses on either lever are reinforced.[1]

-

Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Full substitution is generally defined as ≥80% of responses on the drug lever. The response rate is also measured to assess any motor-impairing effects of the drug.

Neurochemical Effects

While direct studies on the effects of this compound on neurotransmitter systems like dopamine and serotonin are not extensively detailed in the provided search results, it is known that the CB1 receptor system modulates the release of various neurotransmitters. Activation of CB1 receptors, particularly in brain regions associated with reward such as the ventral tegmental area (VTA) and nucleus accumbens, can influence dopamine release. Some studies on other synthetic cannabinoids, such as 5F-ADB, have shown an activation of midbrain dopaminergic neurons without a direct effect on serotonergic neurons.[7] This suggests a potential mechanism for the rewarding and abuse-related effects of these compounds. Further research is needed to specifically elucidate the neurochemical profile of this compound.

Metabolism and Detection

Understanding the metabolism of this compound is critical for forensic and clinical toxicology. In vitro studies using human hepatocytes have shown that this compound is extensively metabolized.[8][9] The primary biotransformations occur on the cyclohexylmethyl tail and include hydroxylation and ketolization.[1][8][9] Phase II metabolites, such as glucuronides, have not been observed.[1] Due to this rapid and extensive metabolism, the parent compound is often not detectable in biological samples, making the identification of its metabolites crucial for confirming exposure.[8][9] Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the detection of this compound and its metabolites in biological matrices like urine, blood, and hair.[10][11]

This guide provides a foundational understanding of the neuropharmacological effects of this compound in animal models. The potent CB1 receptor agonism of this compound translates into significant behavioral and physiological effects, highlighting its potential for abuse and adverse health consequences. The detailed protocols and data presented herein are intended to support the scientific community in further investigating this and other novel psychoactive substances.

References

- 1. ecddrepository.org [ecddrepository.org]

- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of New Synthetic Cannabinoid this compound (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Detection of the Synthetic Cannabinoids AB-CHMINACA, this compound, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolism and Biotransformation Pathways of ADB-CHMINACA in Human Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism and biotransformation of ADB-CHMINACA, a potent synthetic cannabinoid, within human hepatocytes. The information presented herein is intended to support research, clinical toxicology, and drug development efforts by detailing the metabolic fate of this compound, outlining experimental procedures for its study, and visualizing its biotransformation pathways.

Core Findings in this compound Metabolism

This compound undergoes extensive metabolism when incubated with human hepatocytes, with the parent compound often being undetectable in biological samples after consumption. Consequently, identifying its metabolites is crucial for confirming intake in clinical and forensic settings. The primary sites of biotransformation on the this compound molecule are the cyclohexylmethyl tail and, to a lesser extent, the tert-butyl group.

Biotransformation Pathways

The metabolic transformations of this compound are primarily Phase I reactions, with hydroxylation being the most prominent pathway. Studies utilizing cryopreserved human hepatocytes have successfully identified numerous metabolites, indicating that the molecule is readily broken down.

The major biotransformations observed include:

-

Hydroxylation: The addition of hydroxyl (-OH) groups is the most common metabolic reaction. This occurs at various positions on the cyclohexylmethyl ring and on the tert-butyl moiety. Dihydroxylated metabolites have also been identified, indicating multiple hydroxylation events on a single molecule.

-

Dehydrogenation: Following hydroxylation, the resulting alcohol can be further oxidized to a ketone. This two-step process of hydroxylation followed by dehydrogenation has been observed.

-

Amide Hydrolysis: Cleavage of the amide bond is a less common but identified metabolic pathway for this compound and similar synthetic cannabinoids.

While studies on the closely related compound AB-CHMINACA have implicated cytochrome P450 enzymes, particularly CYP3A4, in its hydroxylation, specific enzyme-mapping studies for this compound are not yet extensively detailed in the literature. However, it is highly probable that CYP450 enzymes play a significant role in its metabolism.

Quantitative Data on Metabolite Formation

While the primary study by Carlier et al. (2017) identified ten major metabolites of this compound in human hepatocytes, it did not provide specific quantitative data on the relative abundance or formation rates of each metabolite. The metabolites were qualitatively described as "major" based on their analytical response. The table below summarizes these identified major metabolites and their corresponding biotransformations.

| Metabolite Code | Biotransformation | Location of Modification |

| A1 | Dihydroxylation | Cyclohexylmethyl & Tert-butyl |

| A2 | Hydroxylation & Dehydrogenation | Cyclohexylmethyl |

| A3 | Dihydroxylation | Cyclohexylmethyl |

| A4 | Hydroxylation | Cyclohexylmethyl (4″-hydroxycyclohexyl) |

| A5 | Dihydroxylation | Cyclohexylmethyl |

| A6 | Hydroxylation | Cyclohexylmethyl |

| A7 | Dihydroxylation | Cyclohexylmethyl |

| A8 | Hydroxylation | Tert-butyl |

| A9 | Hydroxylation | Cyclohexylmethyl |

| A10 | Dihydroxylation | Cyclohexylmethyl |

Data synthesized from Carlier et al. (2017). The study recommends metabolites A4, A6, and A9 as primary targets for documenting this compound intake.

Experimental Protocols

The following is a detailed methodology for the in vitro study of this compound metabolism using human hepatocytes, synthesized from published research.

Incubation with Human Hepatocytes

-

Hepatocyte Preparation: Cryopreserved human hepatocytes from pooled donors are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a pre-warmed, serum-free incubation medium (e.g., Williams E Medium supplemented with L-glutamine and HEPES). Cell viability and density are determined using a suitable method, such as trypan blue exclusion.

-

Incubation Conditions: Hepatocytes are seeded in collagen-coated plates at a density of approximately 0.5 to 1.0 x 10^6 viable cells/mL. The cells are allowed to attach for a short period before the medium is replaced with fresh medium containing this compound.

-

Substrate Addition: this compound, dissolved in a suitable organic solvent like methanol or DMSO, is added to the incubation medium to a final concentration of 10 µmol/L. The final concentration of the organic solvent should be kept low (e.g., <0.1%) to avoid cytotoxicity.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified time course, typically up to 3 hours.[1][2][3] Control incubations without the substrate (blank) and without hepatocytes (stability control) are run in parallel.

-

Termination of Reaction: The incubation is terminated by adding an ice-cold organic solvent, such as acetonitrile (typically in a 1:1 ratio with the incubation volume), to precipitate proteins and quench metabolic activity.

Sample Preparation for Analysis

-

Centrifugation: The terminated incubation samples are centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: The resulting supernatant, which contains the parent drug and its metabolites, is carefully transferred to a new tube.

-

Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a mobile phase-compatible solvent (e.g., 50% methanol in water) to concentrate the analytes.

Analytical Methodology

-

Chromatographic Separation: The reconstituted samples are analyzed using liquid chromatography (LC). A biphenyl column is often used for the separation of synthetic cannabinoids and their metabolites.[1][2][3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is typically employed.

-

Mass Spectrometric Detection: The LC system is coupled to a high-resolution tandem mass spectrometer (HR-MS/MS), such as an Orbitrap or QTOF instrument.[1][2][3] Data is acquired in positive electrospray ionization (ESI) mode.

-

Metabolite Identification: Metabolite identification is performed using software that analyzes the HR-MS data. The software detects potential metabolites by searching for predicted biotransformations (e.g., +15.9949 Da for hydroxylation) and characteristic fragmentation patterns compared to the parent drug. The identity of metabolites can be confirmed by comparing their retention times and mass spectra with those of commercially available reference standards, if available.[1][2]

Visualizations

This compound Biotransformation Pathway

Caption: Primary metabolic pathways of this compound in human hepatocytes.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for this compound metabolism studies in hepatocytes.

References

- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of New Synthetic Cannabinoid this compound (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Identification of New Synthetic Cannabinoid this compound (MAB-CHMINACA) Metabolites in Human Hepatocytes | Semantic Scholar [semanticscholar.org]

Unmasking ADB-CHMINACA: A Technical Guide to Identifying Major Urinary Metabolites for Forensic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-CHMINACA (also known as MAB-CHMINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous adverse health events and fatalities globally.[1][2][3][4] Due to its high potency and rapid metabolism, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for forensic and clinical toxicology to confirm consumption.[1][2][4] This technical guide provides an in-depth overview of the major urinary metabolites of this compound, detailed experimental protocols for their identification, and a summary of key metabolic pathways, offering a critical resource for laboratories involved in forensic analysis and drug metabolism research.

The primary route of this compound metabolism involves biotransformations of the cyclohexylmethyl tail, with hydroxylation being the most prominent reaction.[1][2][3][4] Minor reactions have also been observed on the tert-butyl moiety.[1][2][4] This guide will focus on the most abundant and forensically relevant metabolites, providing a scientific foundation for developing robust analytical methods for their detection.

Major Urinary Metabolites of this compound

Metabolism studies, primarily utilizing human hepatocytes, have identified several key metabolites of this compound.[1][2][4] The most significant biotransformations include mono-hydroxylation, di-hydroxylation, and ketone formation on the cyclohexylmethyl group.[3][5] The following metabolites are consistently reported as major targets for forensic identification.

Key Metabolites for Forensic Monitoring:

-

This compound 4"-hydroxycyclohexyl: This metabolite, resulting from hydroxylation at the 4-position of the cyclohexyl ring, is a major and reliable biomarker of this compound intake.[1][2][4]

-

This compound hydroxycyclohexylmethyl isomers: A group of metabolites where a hydroxyl group is added to different positions of the cyclohexylmethyl tail. These are consistently among the most abundant metabolites detected.[1][2][3][4]

-

This compound dihydroxycyclohexylmethyl: Metabolites with two hydroxyl groups on the cyclohexylmethyl moiety.

-

This compound ketone: Formed through the oxidation of a hydroxylated metabolite on the cyclohexyl ring.

Quantitative Data on this compound and its Metabolites

Quantitative analysis of this compound and its metabolites in biological fluids is essential for interpreting toxicological findings. The following table summarizes reported concentration ranges of the parent compound and its major metabolites in various biological matrices from forensic cases. It is important to note that concentrations can vary widely depending on the dosage, time of consumption, and individual metabolic differences.

| Compound | Matrix | Concentration Range | Reference |

| This compound | Blood | 1.3 - 14.6 ng/mL | [6] |

| This compound | Hair | 3.5 - 210 pg/mg | [6] |

| AB-CHMINACA M2 (a related SCRA metabolite) | Hair | 0.5 - 35.1 pg/mg | [6] |

| AB-CHMINACA | Hair | 3.5 - 15,300 pg/mg | [6] |

Note: Data for this compound metabolites in urine is often qualitative ("detected") rather than quantitative in the reviewed literature. The provided quantitative data for related compounds and matrices offers a comparative perspective.

Experimental Protocols for Metabolite Identification

The identification of this compound metabolites typically involves in vitro incubation with human liver microsomes or hepatocytes, followed by sophisticated analytical techniques.

In Vitro Metabolism using Human Hepatocytes

This protocol provides a general framework for the in vitro metabolism of this compound to generate its primary metabolites.

1. Incubation:

- Cryopreserved human hepatocytes are thawed and suspended in an appropriate cell culture medium (e.g., Williams E medium supplemented with L-glutamine and HEPES).[7]

- This compound is added to the hepatocyte suspension to a final concentration of approximately 5-10 μmol/L.[1][2][4][7]

- The mixture is incubated at 37°C for a period of up to 3 hours.[1][2][4] Time-course studies (e.g., 0, 0.5, 1, and 3 hours) can be performed to monitor metabolite formation.[7]

2. Reaction Termination and Sample Preparation:

- The incubation is stopped by adding an equal volume of ice-cold acetonitrile to precipitate proteins.[7]

- The sample is centrifuged to pellet the precipitated proteins and cell debris.[7]

- The resulting supernatant, containing the parent drug and its metabolites, is collected for analysis.

Analytical Methodology: Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS)

LC-HRMS/MS is the technique of choice for the sensitive and specific detection and identification of this compound metabolites.

1. Liquid Chromatography (LC):

- Column: A biphenyl column is often used for the separation of synthetic cannabinoids and their metabolites.[1][2][4] A UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) is another suitable option.[8]

- Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[9]

- Gradient Program: The gradient starts with a low percentage of the organic phase, which is gradually increased to elute the analytes based on their polarity. A typical gradient might be:

- 0-0.6 min: 1% B

- 0.6-13 min: Ramp to 85-95% B

- 13-15 min: Hold at 95% B

- 15-18.1 min: Return to 1% B

- 18.1-19 min: Re-equilibration at 1% B[9]

- Flow Rate: A flow rate of approximately 0.5 mL/min is commonly used.[9]

- Column Temperature: The column is typically maintained at a constant temperature, for example, 60°C.[9]

2. High-Resolution Mass Spectrometry (HRMS):

- Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecules [M+H]+.

- Mass Analyzer: An Orbitrap mass analyzer is frequently used for its high resolution and mass accuracy, which is critical for determining the elemental composition of metabolites.[1][2][4]

- Data Acquisition: Data is acquired in full scan mode to detect all potential metabolites and in data-dependent MS/MS mode (or product ion scan mode) to obtain fragmentation spectra for structural elucidation.

- Metabolite Identification: Metabolite identification software is used to process the acquired data, comparing potential metabolites to the parent drug by identifying characteristic mass shifts corresponding to specific metabolic reactions (e.g., +15.9949 Da for hydroxylation).

Visualization of Metabolic Pathways and Experimental Workflow

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound, focusing on the transformations occurring on the cyclohexylmethyl tail.

Caption: Primary metabolic pathways of this compound.

Experimental Workflow for Forensic Analysis

This diagram outlines the logical steps involved in the forensic analysis of this compound metabolites in a urine sample.

Caption: General workflow for urinary metabolite analysis.

Conclusion

The forensic identification of this compound consumption relies heavily on the detection of its urinary metabolites. The primary metabolic targets are hydroxylated species of the cyclohexylmethyl moiety, with this compound 4"-hydroxycyclohexyl being a particularly important biomarker. The experimental protocols outlined in this guide, centered around in vitro metabolism studies and LC-HRMS/MS analysis, provide a robust framework for the accurate identification of these metabolites. By focusing on these key urinary biomarkers, forensic laboratories can significantly enhance their capabilities in detecting the use of this dangerous synthetic cannabinoid. The continued monitoring of metabolic profiles and the development of quantitative methods are essential for keeping pace with the evolving landscape of new psychoactive substances.

References

- 1. Identification of New Synthetic Cannabinoid this compound (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. ecddrepository.org [ecddrepository.org]

- 4. researchgate.net [researchgate.net]

- 5. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. liu.diva-portal.org [liu.diva-portal.org]

An In-depth Technical Guide to the Structural Elucidation and Characterization of ADB-CHMINACA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation, characterization, and pharmacological profile of ADB-CHMINACA (also known as MAB-CHMINACA), a potent synthetic cannabinoid. The information presented herein is intended to support research, forensic analysis, and drug development efforts.

Chemical and Physical Properties

This compound, systematically named N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid featuring an indazole core.[1] This core structure is a common feature in many synthetic cannabinoids.[1] The molecule possesses a stereocenter, allowing for the existence of (R) and (S) enantiomers; the (S)-enantiomer is the one typically synthesized and encountered.[2]

In its pure form, this compound is a white solid.[1] It exhibits solubility in organic solvents such as dichloromethane, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but is poorly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | [3] |

| Molecular Formula | C₂₁H₃₀N₄O₂ | [4] |

| Molar Mass | 370.497 g/mol | [4] |

| Appearance | White solid | [1] |

| Melting Point | 141.5°C | [1] |

Pharmacological Profile

This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1][4] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the peripheral nervous system and immune cells.[5] The high affinity and efficacy of this compound at the CB1 receptor contribute to its significant potency.[6]

Table 2: Pharmacological Data for this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 0.289 nM | [4][6] |

| Efficacy (EC₅₀) | CB1 | 0.620 nM | [6] |

Metabolism and Pharmacokinetics

This compound undergoes extensive and rapid metabolism in the human body, primarily through phase I oxidation reactions.[6][7] Due to this rapid metabolism, the parent compound is often not detectable in biological samples, making the identification of its metabolites crucial for confirming exposure.[6][7] The main metabolic transformations occur on the cyclohexylmethyl tail of the molecule, involving hydroxylation and the formation of ketones.[6] Minor reactions have also been observed on the tert-butyl group.[6]

Ten major metabolites have been identified in vitro using human hepatocytes.[6][7] For forensic and clinical purposes, the recommended metabolite targets to confirm this compound intake include hydroxylated forms such as this compound 4″-hydroxycyclohexyl and this compound hydroxycyclohexylmethyl.[6][7]

Specific pharmacokinetic parameters such as half-life, volume of distribution, and clearance for this compound in humans have not been extensively reported in the literature.

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of this compound in seized materials. The following is a general protocol that can be adapted and validated for specific laboratory conditions.

Sample Preparation:

-

A representative portion of the seized material (e.g., herbal mixture) is accurately weighed.

-

The sample is extracted with an appropriate organic solvent, such as methanol or a mixture of chloroform and methanol.

-

The extract is filtered or centrifuged to remove particulate matter.

-

An internal standard may be added for quantitative analysis.

-

The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for GC-MS analysis.

Instrumental Parameters (General):

-

Gas Chromatograph: Agilent 5975 Series GC/MSD System or equivalent.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5MS or equivalent ((5%-phenyl)-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set between 250°C and 300°C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at 50°C, hold for 1 minute, then ramp at a rate of 30°C/minute to 300°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A suitable mass range to detect the parent ion and characteristic fragments of this compound.

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the detection and quantification of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity, and because it is suitable for thermally unstable compounds.[8]

Sample Preparation (for Biological Matrices):

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are employed to extract the analytes from the biological matrix (e.g., blood, urine) and to reduce matrix effects.

-

The extracted sample is evaporated to dryness and reconstituted in the mobile phase for injection.

Instrumental Parameters (General):

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column, such as a C18 or biphenyl column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound and its metabolites.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.

Sample Preparation:

-

A sufficient amount of the pure compound is dissolved in a deuterated solvent (e.g., CDCl₃).

NMR Experiments:

-

¹H NMR: To determine the number and environment of protons in the molecule.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the CB1 receptor.

References

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. benchchem.com [benchchem.com]

- 5. AB-CHMINACA - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]

The Neuropharmacological Profile of ADB-CHMINACA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets. As a member of the indazole-3-carboxamide family of synthetic cannabinoids, it exhibits high affinity for the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system (CNS). This technical guide provides a comprehensive overview of the reported in vivo effects of this compound and its close structural analog, AB-CHMINACA, on the CNS. The information presented herein is intended to support research efforts in understanding the neuropharmacology, mechanism of action, and potential therapeutic or toxicological implications of this class of compounds.

Quantitative In Vivo Effects on the Central Nervous System

The in vivo effects of this compound and its analogs are primarily mediated by their agonist activity at the CB1 receptor. These effects are often characterized using a "tetrad" of behavioral and physiological assays in rodent models, which include the assessment of locomotor activity, catalepsy, antinociception, and body temperature. The following tables summarize the quantitative data from in vivo studies.

Table 1: Effects on Locomotor Activity in Mice

| Compound | Dose (mg/kg, i.p.) | Model | Effect | Reference |

| AB-CHMINACA | 0.3 - 3 | Mouse | Dose-dependent suppression of spontaneous activity. | [1] |

| ADB-BINACA | 0.5 | Mouse | Significant reduction in total distance traveled. | [2] |

| ADB-4en-PINACA | 0.5 | Mouse | Significant reduction in total distance traveled. | [2] |

Table 2: Antinociceptive Effects in Mice

| Compound | Dose (mg/kg, i.p.) | Model | Effect | Reference |

| AB-CHMINACA | 0.3 - 3 | Mouse (Tail-flick test) | Dose-dependent increase in tail-flick latency. | [1] |

| ADB-4en-PINACA | 0.1 | Mouse (Hot plate test) | No significant analgesic effect observed. | [2] |

| MDMB-4en-PINACA | 0.1 | Mouse (Hot plate test) | Exhibited analgesic properties. | [2] |

Table 3: Effects on Body Temperature in Mice

| Compound | Dose (mg/kg, i.p.) | Model | Effect | Reference |

| AB-CHMINACA | 0.3 - 3 | Mouse | Dose-dependent hypothermia. | [1] |

| ADB-BINACA | 0.5 | Mouse | Peak temperature reduction of 2.14°C within 30 minutes. | [2] |

| ADB-4en-PINACA | 0.5 | Mouse | Peak temperature drop of 3.94°C at 30 minutes, lasting for 2 hours. | [2] |

Table 4: Cataleptic Effects in Mice

| Compound | Dose (mg/kg, i.p.) | Model | Effect | Reference |

| AB-CHMINACA | 0.3 - 3 | Mouse (Ring immobility test) | Dose-dependent increase in ring immobility. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key in vivo experiments used to characterize the CNS effects of synthetic cannabinoids.

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like responses.

Apparatus:

-

Open field arena (e.g., 40 x 40 x 30 cm), often made of a non-porous material for easy cleaning. The arena may be equipped with infrared beams or a video tracking system to monitor movement.

Procedure:

-

Acclimation: Mice are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: this compound or its vehicle is administered via intraperitoneal (i.p.) injection.

-

Test Initiation: A predetermined time after injection (e.g., 15-30 minutes), the mouse is placed in the center of the open field arena.

-

Data Collection: The animal's activity is recorded for a set duration, typically 15 to 30 minutes. Parameters measured include total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.

-

Cleaning: The arena is thoroughly cleaned between trials with a 70% ethanol solution to eliminate olfactory cues.

Data Analysis:

-

Data is typically analyzed using ANOVA to compare the effects of different doses of the compound to the vehicle control group.

Hot Plate Test for Antinociception

Objective: To evaluate the analgesic properties of a compound by measuring the latency to a thermal stimulus.

Apparatus:

-

A commercially available hot plate apparatus with a controlled surface temperature.

-

A transparent cylinder to confine the animal to the heated surface.

Procedure:

-

Baseline Measurement: The baseline latency to a thermal stimulus (e.g., 55°C) is determined for each mouse before drug administration. This is the time it takes for the mouse to exhibit a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Drug Administration: this compound or its vehicle is administered (e.g., i.p.).

-

Post-treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90 minutes), the latency to the thermal stimulus is measured again.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Data are then analyzed using appropriate statistical tests.[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound's CNS effects is its agonism at the CB1 receptor, a G-protein coupled receptor (GPCR).

Canonical CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like this compound typically initiates a signaling cascade through the Gi/Go family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of the G-protein subunits also leads to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect of this signaling cascade is a reduction in neuronal excitability and neurotransmitter release.

Caption: Canonical CB1 receptor signaling pathway activated by this compound.

β-Arrestin Biased Signaling

Recent research suggests that some synthetic cannabinoids may act as biased agonists, preferentially activating one signaling pathway over another.[4] In addition to G-protein-mediated signaling, ligand binding to the CB1 receptor can also lead to the recruitment of β-arrestin proteins. This can initiate a separate cascade of downstream signaling events and also plays a role in receptor desensitization and internalization. The degree to which this compound exhibits biased agonism is an active area of research.[5]

Caption: β-Arrestin mediated signaling downstream of CB1 receptor activation.

Conclusion

This compound is a potent synthetic cannabinoid that elicits a range of effects on the central nervous system, consistent with its activity as a CB1 receptor agonist. In vivo studies in animal models have demonstrated its impact on locomotor activity, nociception, body temperature, and catalepsy. The primary mechanism of action involves the canonical Gi/Go-protein-coupled signaling pathway, leading to reduced neuronal excitability. The potential for biased agonism via β-arrestin pathways represents an important area for future investigation. This technical guide provides a foundational understanding of the in vivo neuropharmacology of this compound, which is essential for the continued study of its effects and the development of potential countermeasures for intoxication or therapeutic applications. Further research is warranted to fully elucidate the neurochemical consequences and the complete signaling profile of this compound.

References

- 1. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 4. Modeling and Shared Compute Reveals Pathways of Synthetic Drug [bio-itworld.com]

- 5. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of ADB-CHMINACA in Blood Samples Using LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-CHMINACA (also known as MAB-CHMINACA) is a potent synthetic cannabinoid receptor agonist that has been linked to numerous adverse health events.[1] The accurate and reliable quantification of this compound in biological matrices such as blood is critical for forensic toxicology, clinical diagnostics, and drug metabolism studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the detection and quantification of synthetic cannabinoids due to its high sensitivity and selectivity.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound in blood samples using LC-MS/MS, including various sample preparation techniques and validated instrument parameters.

Experimental Protocols

Effective sample preparation is crucial to remove matrix interferences and enrich the analyte of interest prior to instrumental analysis.[1] The choice of method depends on the specific requirements of the analysis, such as throughput, cost, and desired level of cleanliness. Three common extraction techniques are detailed below: Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE).

Sample Preparation Methodologies

1. Protein Precipitation (PPT)

Protein precipitation is a rapid and cost-effective method suitable for high-throughput screening.[1]

-

Materials:

-

Whole blood sample

-

Internal Standard (IS) solution (e.g., this compound-d4)

-

Ice-cold acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Vortex mixer

-

Microcentrifuge

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., mobile phase)[1]

-

-

Protocol:

-

Pipette 100 µL to 200 µL of whole blood into a microcentrifuge tube.[1][3]

-

Add the internal standard solution.[1]

-

Add 600 µL of ice-cold acetonitrile dropwise while vortexing to precipitate proteins.[3]

-

Vortex the sample for 5 minutes.[3]

-

Centrifuge at 13,000 rpm for 5 minutes.[3]

-

Transfer the supernatant (organic solvent) to a clean tube.[3]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30-40°C.[1][3]

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent.[1][3]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]

-

2. Supported Liquid Extraction (SLE)

SLE offers a balance between the speed of PPT and the cleanliness of SPE, providing good recoveries and reduced matrix effects.[4]

-

Materials:

-

Protocol:

-

To 100 µL of whole blood, add 10 µL of the internal standard solution and 100 µL of water.[1]

-

Vortex to mix, lysing the red blood cells.[1]

-

Load the pre-treated sample onto the SLE cartridge and allow it to absorb for 5 minutes.[1]

-

Apply the elution solvent to the cartridge (e.g., two aliquots of 2.5 mL of 95:5 hexane/ethyl acetate).[1]

-

Allow the solvent to flow under gravity for 5 minutes for each aliquot.[1]

-

Collect the eluate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

-

Reconstitute the dried extract in the reconstitution solvent.[4]

-

Transfer to an autosampler vial for LC-MS/MS analysis.[4]

-

3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by effectively removing matrix interferences, which can improve assay sensitivity and robustness.[2]

-

Materials:

-

Whole blood sample

-

Internal Standard (IS) solution

-

SPE cartridge (e.g., C18)

-

Conditioning solvents (e.g., methanol, water)

-

Wash solvent (e.g., 20% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

-

Collection tubes

-

Nitrogen evaporator

-

Reconstitution solvent[1]

-

-

Protocol:

-

Pre-treat the blood sample as described in the SLE protocol (lysis with water).

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[1]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.[1]

-

Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[1]

-

Elution: Elute this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol).[1]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.[1]

-

Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]

-

LC-MS/MS Instrumentation and Parameters

The following tables summarize typical LC-MS/MS parameters for the quantitative analysis of this compound in blood. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

| LC System | Agilent 1200/1290 series or equivalent[5][6] |

| Column | Kinetex C18 (100 x 4.6 mm, 2.6 µm) or Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[5][7] |

| Mobile Phase A | 0.1% Formic acid in water or 20 mmol/L ammonium acetate with 0.1% formic acid in water[5][7] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or Acetonitrile[5][7] |

| Gradient | A linear gradient is typically employed. For example, starting at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.[5][6] |

| Flow Rate | 0.5 - 0.8 mL/min (variable flow can be used)[5] |

| Column Temperature | 60°C[6] |

| Injection Volume | 10 µL[3][5] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Typical Value |

| MS System | Agilent 6460 Triple Quad or equivalent[5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Dynamic MRM[5][8] |

| Capillary Voltage | 3000 V[3][5] |

| Gas Temperature | 150 - 325°C[5][6] |

| Gas Flow (Nitrogen) | 10 - 18 L/min[5][6] |

| Nebulizer Pressure | 40 psi (345 kPa)[5][6] |

| Sheath Gas Temperature | 325 - 375°C[5][6] |

| Sheath Gas Flow | 11 L/min[5][6] |